4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[2-(3,4-dichlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO.ClH/c14-12-2-1-11(9-13(12)15)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRFEOLXIREINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Piperidine Derivatives via Carbamate Intermediates
One advanced method involves the use of protected piperidine intermediates such as tert-butyl 4-(3,4-dichlorophenoxy)piperidine-1-carboxylate. This compound is synthesized by reacting the corresponding piperidine derivative with 3,4-dichlorophenol under appropriate conditions.
- The tert-butyl carbamate protecting group is then removed by treatment with hydrogen chloride in ethyl acetate at room temperature (25°C) for 2 hours, yielding 4-(3,4-dichlorophenoxy)piperidine with an 87% yield as a white solid.
| Step | Reagent/Condition | Outcome | Yield (%) |
|---|---|---|---|
| 1 | tert-butyl 4-(3,4-dichlorophenoxy)piperidine-1-carboxylate + HCl/EtOAc (4 M), 25°C, 2h | Deprotection to 4-(3,4-dichlorophenoxy)piperidine | 87 |
One-Pot Synthesis from Quinuclidine and 3,4-Dichlorophenol
Another notable method is a one-pot, two-step synthesis starting from quinuclidine:
- Quinuclidine is quaternized by heating with 1-bromopentane at 110°C for 1 hour without solvent.
- The resulting salt is reacted with 3,4-dichlorophenol and cesium carbonate at 170°C for 15 hours under nitrogen atmosphere.
- After work-up, the product 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine is obtained.
- The free base is converted to the hydrochloride salt by treatment with methanolic HCl, yielding the hydrochloride salt in 79% yield.
| Step | Reagent/Condition | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Quinuclidine + 1-bromopentane, 110°C, 1h | Quaternization to quinuclidine salt | - |
| 2 | Salt + 3,4-dichlorophenol + Cs2CO3, 170°C, 15h | Formation of 4-[2-(3,4-dichlorophenoxy)ethyl]-1-pentylpiperidine | - |
| 3 | Methanolic HCl treatment | Formation of hydrochloride salt | 79 |
Salt Formation and Purification
The hydrochloride salt formation is typically performed by adding a methanolic solution of hydrochloric acid to the free base under stirring conditions, followed by isolation through filtration and drying. The salt often crystallizes as a white solid with a melting point consistent with literature values (e.g., 177-179°C).
Alternative Piperidine Salt Preparation via Carbamate Reduction and Acid Treatment
A related preparation involves:
- Protecting the amine function of 4-ethyl isonipecotate as benzamide.
- Reducing the benzamide with sodium borohydride to obtain an alcohol intermediate.
- Conversion of the carbamate intermediate to the piperidine salt by treatment with strong acids such as hydrochloric acid in methanol.
- Isolation of the piperidine hydrochloride salt by concentration and crystallization.
| Step | Reagent/Condition | Outcome | Notes |
|---|---|---|---|
| 1 | Benzamide protection of amine | Protected intermediate | - |
| 2 | NaBH4 reduction | Alcohol intermediate | - |
| 3 | Treatment with HCl in MeOH | Piperidine hydrochloride salt | Can be crystalline or amorphous |
- The yields for these synthetic routes range from 79% to 87%, indicating efficient conversion and purification processes.
- The hydrochloride salts obtained exhibit melting points around 177-179°C, confirming purity and identity.
- Analytical techniques such as 1H NMR, mass spectrometry, and TLC are used to confirm structure and purity.
- The crystalline nature of the hydrochloride salt is preferred for stability and handling.
The preparation of 4-[2-(3,4-dichlorophenoxy)ethyl]piperidine hydrochloride is well-documented through multiple synthetic routes. The most efficient methods involve either the deprotection of carbamate-protected intermediates or a one-pot synthesis starting from quinuclidine derivatives. The final hydrochloride salt is typically obtained by acid treatment and crystallization, yielding a stable, pure compound suitable for pharmaceutical applications. These methods are supported by detailed reaction conditions, yields, and analytical characterization from diverse patent and scientific literature sources, ensuring a robust and authoritative foundation for synthesis.
Chemical Reactions Analysis
4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.
Scientific Research Applications
4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Steric Effects : Ethyl and isopropyl substituents (e.g., CAS 1220036-62-3 and 1220027-94-0) introduce steric hindrance, which may alter receptor binding kinetics .
- Electron-Withdrawing Groups : Bromo and nitro substituents (e.g., CAS 1220036-62-3 and ) increase molecular weight and reactivity, possibly affecting degradation rates and toxicity .
Biological Activity
4-[2-(3,4-Dichlorophenoxy)ethyl]piperidine hydrochloride is a chemical compound with significant potential in pharmacology, particularly in neuropharmacological applications. Its structure includes a piperidine ring and a dichlorophenoxyethyl substituent, which contribute to its biological activity. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.
- Molecular Formula : C₁₈H₂₈Cl₃NO
- Molecular Weight : Approximately 310.65 g/mol
- Structure : Contains a piperidine ring substituted with a 3,4-dichlorophenoxyethyl group.
The biological activity of this compound is primarily mediated through its interactions with neurotransmitter systems. Key mechanisms include:
- Serotonin Receptor Interaction : The compound has shown affinity for various serotonin receptors (5-HT), which are critical in mood regulation and anxiety management.
- Adrenergic Receptor Modulation : It may also interact with adrenergic receptors, indicating its potential role in stress response and cardiovascular regulation.
Biological Activity
Research has highlighted several important biological activities associated with this compound:
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- A study investigating the interaction of similar compounds with mitochondrial functions revealed that exposure to certain chlorinated phenoxy compounds could affect mitochondrial membrane integrity and ATP levels . This suggests potential metabolic implications for this compound.
- Another investigation into the pharmacological profiles of piperidine derivatives indicated their efficacy as analgesics and sedatives, reinforcing the therapeutic potential of this class of compounds .
Q & A
Q. What in vivo models are suitable for evaluating toxicity and pharmacokinetics?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
